
Laurylsphingosine
Übersicht
Beschreibung
Laurylsphingosine (N-dodecanoylsphingosine) is a synthetic ceramide derivative composed of a sphingosine backbone conjugated to a 12-carbon lauroyl acyl chain . Ceramides, including this compound, are critical lipid signaling molecules involved in apoptosis, cell differentiation, and membrane integrity. This compound has garnered attention for its role in drug delivery systems, particularly in liposomal formulations, where its amphiphilic properties enhance stability and modulate drug release kinetics . Its molecular formula is C30H59NO3, with a molecular weight of 481.8 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C12-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with lauric acid (dodecanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of C12-Ceramide often involves enzymatic synthesis using ceramide synthases. These enzymes catalyze the acylation of sphingosine with fatty acids, producing ceramides with high specificity and efficiency. This method is preferred for large-scale production due to its mild reaction conditions and high yield .
Analyse Chemischer Reaktionen
Metabolic Pathways and Enzymatic Modifications
Laurylsphingosine participates in sphingolipid metabolism, including:
Hydrolysis
-
Ceramidases : Lysosomal and alkaline ceramidases cleave the amide bond, releasing lauric acid and sphingosine. Acid ceramidase (ASAH1) shows specificity for long-chain ceramides but may process medium-chain variants under specific conditions .
Phosphorylation
-
Sphingosine Kinases (SphK1/2) : Convert sphingosine (post-hydrolysis) to sphingosine-1-phosphate (S1P), a signaling lipid. This compound itself is not a direct substrate for SphKs .
Glycosylation
-
Glucosylceramide Synthase (GCS) : Adds glucose to form glucosylceramide (GlcCer), a precursor for complex glycosphingolipids. Isotope tracing (e.g., -serine) confirms incorporation into GlcCer in endothelial cells .
Aggregation and pH-Dependent Behavior
This compound’s physicochemical properties influence its reactivity:
-
Critical Micelle Concentration (CMC) : At pH 7.4, the CMC of sphingosine analogs is ~1 µM, with aggregation driven by hydrophobic interactions and hydrogen bonding .
-
pH Sensitivity : Deprotonation of the amine group (pKa ~6.7–9.1) shifts aggregation from micelles (pH <6.7) to bilayer structures (pH >9.1) .
Table 1: pH-Dependent Aggregation of Sphingosine Analogs
pH | Ionic State | Aggregate Structure | CMC (µM) | Source |
---|---|---|---|---|
3.6 | NH₃⁺ | Micelles | 1.71 | |
7.4 | NH₃⁺/NH₂ | Mixed micelles | 0.99 | |
9.9 | NH₂ | Bilayers | 0.70 |
Membrane Interactions and Signaling
-
Lysosomal Calcium Release : Sphingosine analogs like this compound disrupt lysosomal Ca²⁺ homeostasis via TPC1/2 channels, implicating ceramides in autophagy regulation .
-
Receptor Binding : While not a direct ligand, this compound’s metabolite sphingosine modulates S1P receptors (S1PR1/3), altering endothelial sphingolipid biosynthesis .
Structural Insights :
-
Hydrophobic Pocket Interactions : Molecular dynamics show ceramide acyl chains (e.g., C12) occupy deep hydrophobic pockets in proteins like S1PR1, influencing conformational activation .
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Farber Disease Treatment:
Laurylsphingosine has been implicated in the treatment of Farber disease, a lysosomal storage disorder caused by acid ceramidase deficiency. This condition leads to the accumulation of ceramide, resulting in severe clinical manifestations. Research indicates that targeting ceramide metabolism may provide therapeutic benefits. For instance, studies have shown that inhibiting acid sphingomyelinase (ASM), which generates ceramide from sphingomyelin, can decrease ceramide levels and improve survival rates in animal models of Farber disease .
Demyelinating Diseases:
this compound is also being explored for its potential in treating demyelinating diseases. It has been proposed as a remyelinating agent that could promote recovery in conditions such as multiple sclerosis and other forms of paralysis . The compound's ability to modulate sphingolipid metabolism may contribute to its therapeutic efficacy in these contexts.
Diagnostic Applications
Fluorogenic Assays:
A significant application of this compound derivatives is in the development of fluorogenic assays for measuring acid ceramidase activity. These assays are crucial for diagnosing Farber disease by quantifying the enzyme's activity in patient samples. The fluorogenic substrate Rbm14-12, which is closely related to this compound, has been optimized for this purpose, allowing for rapid and accurate diagnosis .
Cellular Biology Research
Cellular Mechanisms:
this compound and its analogs are valuable tools in studying cellular mechanisms involving sphingolipid signaling pathways. Research has demonstrated that sphingolipids play critical roles in cell proliferation, apoptosis, and inflammation. For example, this compound has been shown to influence cell signaling pathways related to growth factor responses and inflammatory processes .
Impact on Cell Membrane Dynamics:
The compound also affects membrane dynamics due to its amphiphilic nature. Studies indicate that this compound can alter membrane fluidity and permeability, impacting cellular uptake mechanisms and drug delivery systems . This property makes it a candidate for enhancing the efficacy of various therapeutic agents.
Summary of Findings
The following table summarizes key applications of this compound:
Case Studies
Case Study 1: Diagnosis of Farber Disease
A study detailed the misdiagnosis of a patient with juvenile idiopathic arthritis who was later confirmed to have Farber disease through genetic testing and assessment of acid ceramidase activity using fluorogenic substrates derived from this compound . This case highlights the importance of accurate diagnostic tools in rare genetic disorders.
Case Study 2: Animal Model Research
Research utilizing acid ceramidase-deficient mice demonstrated that pharmacological inhibition of ASM led to significant reductions in ceramide accumulation and improved health outcomes, indicating potential clinical applications for this compound derivatives in treating lysosomal storage disorders .
Wirkmechanismus
C12-Ceramide exerts its effects by modulating various cellular pathways. It can influence membrane properties, such as fluidity and permeability, and interact with specific effector proteins. Ceramides are known to activate protein phosphatases, such as protein phosphatase 2A, and inhibit protein kinases, such as protein kinase B (AKT). These interactions lead to the regulation of apoptosis, autophagy, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Ceramides
Structural and Physicochemical Properties
Laurylsphingosine belongs to the N-acylsphingosine family, differing primarily in acyl chain length. Key analogs include:
- C6-ceramide (N-hexanoylsphingosine): 6-carbon acyl chain.
- C16-ceramide (N-palmitoylsphingosine) : 16-carbon acyl chain.
Table 1: Comparative Physicochemical Properties
Property | This compound (C12) | C6-ceramide | C16-ceramide |
---|---|---|---|
Acyl Chain Length | 12-carbon | 6-carbon | 16-carbon |
Water Solubility | Low | Moderate | Very Low |
LogP (Hydrophobicity) | 8.2 | 5.9 | 10.5 |
Melting Point (°C) | 98–100 | 75–78 | 105–108 |
The 12-carbon chain of this compound balances moderate hydrophobicity and membrane integration, unlike shorter (C6) or longer (C16) chains, which exhibit higher solubility or rigidity, respectively .
Table 2: Functional Comparison in Therapeutic Contexts
Parameter | This compound (C12) | C6-ceramide | C16-ceramide |
---|---|---|---|
Apoptosis Efficiency | Moderate (time-dependent) | High | Low |
Membrane Permeability | Moderate | High | Low |
Drug Release Kinetics | Sustained | Rapid | Slow |
Mechanistic Differences
Structural variations influence interactions with cellular targets:
- Sphingomyelinase Activation : C6-ceramide more effectively activates sphingomyelinase pathways, whereas this compound requires prolonged exposure .
- Lysosomal Stability : this compound’s intermediate chain length resists rapid enzymatic degradation, enhancing bioavailability compared to C6 .
Key Research Findings
Biologische Aktivität
Laurylsphingosine, a sphingolipid derivative, has garnered attention for its biological activity, particularly in the context of cellular signaling, apoptosis, and lysosomal storage disorders such as Farber disease. This article examines the compound's biological mechanisms, its role in ceramide metabolism, and relevant research findings.
Overview of this compound
This compound (N-laurylsphingosine) is a long-chain sphingolipid that plays a crucial role in cellular processes. It is recognized for its potential therapeutic applications and its involvement in various biological functions, including cell signaling and apoptosis regulation.
Biological Functions and Mechanisms
- Ceramide Metabolism :
- Apoptosis Regulation :
- Lysosomal Storage Disorders :
Case Studies
-
Farber Disease Models :
A study utilizing acid ceramidase-deficient mice demonstrated that targeting upstream enzymes like acid sphingomyelinase could mitigate ceramide accumulation and improve survival rates in these models. This suggests that manipulating this compound metabolism may offer therapeutic avenues for managing Farber disease . -
Enzymatic Activity Assays :
The development of fluorogenic substrates for assessing aCDase activity highlighted the specificity of this compound as a substrate. Optimal conditions for enzymatic assays were established at pH 4.5, close to lysosomal pH, allowing for accurate diagnosis of Farber disease through monitoring this compound hydrolysis .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing and characterizing Laurylsphingosine in laboratory settings?
this compound synthesis typically involves coupling lauric acid (C12:0) to sphingosine via enzymatic or chemical catalysis. For reproducible results, use high-performance liquid chromatography (HPLC) with reverse-phase columns (C18) to purify intermediates . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY for structural confirmation) and mass spectrometry (MS) for molecular weight validation. Purity assessment via thin-layer chromatography (TLC) with appropriate solvent systems (e.g., chloroform:methanol:water, 65:25:4 v/v) is critical .
Q. How can researchers validate the biological activity of this compound in cellular models?
Standard assays include measuring its impact on sphingolipid metabolism (e.g., sphingosine-1-phosphate levels via LC-MS/MS) and membrane integrity (lactate dehydrogenase release assays). Dose-response curves (0.1–50 µM) in primary cell lines (e.g., keratinocytes or neurons) are recommended, with controls for solvent effects (e.g., DMSO ≤0.1%) . Ensure consistency in cell culture conditions (e.g., serum-free media during treatment to avoid lipid interference) .
Q. What are the key challenges in isolating this compound from natural sources?
Natural extraction from tissues (e.g., skin or brain) requires lipid fractionation using Folch partitioning (chloroform:methanol, 2:1 v/v) followed by solid-phase extraction (SPE) with aminopropyl columns. Challenges include low abundance (<0.1% of total sphingolipids) and co-elution with structurally similar lipids (e.g., ceramides). Confirm identity via tandem MS (MS/MS) fragmentation patterns and compare retention times with synthetic standards .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s role in apoptosis versus cell proliferation?
Contradictions often arise from cell-type specificity or concentration-dependent effects. Adopt a dual-reporter system (e.g., Annexin V/PI for apoptosis and BrdU for proliferation) in parallel experiments. Use transcriptomic profiling (RNA-seq) to identify pathways like MAPK/ERK or PI3K/AKT that may toggle between pro-survival and apoptotic signals. Cross-validate findings with genetic knockdown models (e.g., siRNA targeting sphingosine kinases) .
Q. What computational strategies are effective for modeling this compound’s interaction with lipid bilayers?
Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) can predict its membrane insertion dynamics. Parameterize the lauryl chain using lipid14 topology files and simulate bilayer systems (e.g., POPC/cholesterol mixtures) for ≥200 ns. Analyze metrics like lateral diffusion coefficients and lipid tail order parameters. Pair simulations with experimental data (e.g., fluorescence anisotropy) to validate membrane fluidity changes .
Q. How can researchers optimize protocols for this compound delivery in in vivo studies?
For pharmacokinetic studies, use lipid-based nanocarriers (e.g., liposomes or micelles) to enhance bioavailability. Monitor plasma half-life via LC-MS and tissue distribution using radiolabeled tracers (³H or ¹⁴C). Address solubility limitations by formulating with cyclodextrins or albumin. Include negative controls (empty carriers) to distinguish carrier effects from compound activity .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., varying concentrations across cell types), apply two-way ANOVA with Tukey’s post hoc test. Report effect sizes and confidence intervals to address variability in lipid-mediated responses .
Q. How should conflicting spectral data (NMR/MS) be addressed during structural validation?
Cross-reference spectral data with synthetic standards and published libraries (e.g., HMDB or LIPID MAPS). For ambiguous peaks, employ heteronuclear single quantum coherence (HSQC) NMR or high-resolution MS (HRMS) with <5 ppm mass error. Document solvent impurities (e.g., residual methanol in CDCl₃) that may skew interpretations .
Q. Literature and Data Management
Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?
Apply PRISMA guidelines to screen studies, prioritizing those with full spectral data, explicit synthesis protocols, and in vitro/in vivo correlation. Exclude studies lacking purity validation (e.g., TLC ≥95%) or using non-physiological concentrations (>50 µM). Use tools like Covidence for risk-of-bias assessment .
Q. How can researchers integrate fragmented data from public repositories (e.g., ChEMBL, PubChem) into this compound studies?
Curate datasets using FAIR principles: ensure interoperability via standardized identifiers (e.g., InChIKey) and metadata tagging. For bioactivity data, normalize units (e.g., µM to nM) and flag assay conditions (e.g., serum-free vs. serum-containing media). Use KNIME or Python (Pandas) for batch processing .
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-VARSQMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304172 | |
Record name | N-Lauroyl-D-erythro-sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74713-60-3 | |
Record name | N-Lauroyl-D-erythro-sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Lauroylsphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Lauroyl-D-erythro-sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:1/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.